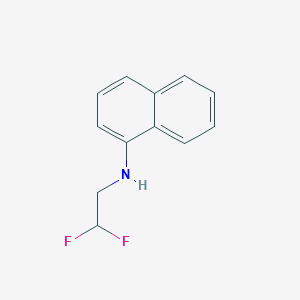

N-(2,2-difluoroethyl)naphthalen-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2,2-difluoroethyl)naphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F2N/c13-12(14)8-15-11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12,15H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCMONQGCMFBZIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NCC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501277760 | |

| Record name | N-(2,2-Difluoroethyl)-1-naphthalenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501277760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

318-99-0 | |

| Record name | N-(2,2-Difluoroethyl)-1-naphthalenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=318-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,2-Difluoroethyl)-1-naphthalenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501277760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Profile and LogP of N-(2,2-difluoroethyl)naphthalen-1-amine

This is an in-depth technical guide on the physicochemical profile and LogP determination of N-(2,2-difluoroethyl)naphthalen-1-amine , designed for researchers in medicinal chemistry and drug discovery.

Technical Guide & Characterization Protocol

Executive Summary

This compound (CAS: 318-99-0) represents a critical structural motif in medicinal chemistry, serving as a case study for the 2,2-difluoroethyl group as a bioisostere of the ethyl group. While the ethyl group is a standard lipophilic spacer, it is metabolically labile (susceptible to N-dealkylation). The 2,2-difluoroethyl substitution is employed to block metabolic hot spots and modulate basicity (pKa) without significantly altering steric bulk.

This guide details the physicochemical characterization of this compound, focusing on the distinct shift in LogP (Partition Coefficient) and pKa driven by the electron-withdrawing fluorine atoms, and provides validated protocols for their experimental determination.

Chemical Identity & Structural Analysis[1]

The molecule consists of a lipophilic naphthalene core coupled to a secondary amine, which is N-substituted with a 2,2-difluoroethyl tail.

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 318-99-0 |

| Molecular Formula | C₁₂H₁₁F₂N |

| Molecular Weight | 207.22 g/mol |

| Core Scaffold | Naphthalene |

| Functional Motif |

Electronic Effects of the -Difluoro Motif

The introduction of two fluorine atoms at the

-

Basicity Reduction: Unlike N-ethyl-1-naphthylamine (pKa

5.0–5.5), the electron-withdrawing -

Lipophilicity Modulation: While fluorine is lipophilic, the polarized C-F bonds and the reduced basicity create a complex LogP/LogD profile. The

group is often considered a "lipophilic hydrogen bond donor" mimic, balancing hydrophobicity with polarity.

Physicochemical Profile: Predicted vs. Analogous Data

The following data compares the target compound with its non-fluorinated analog (N-ethyl-1-naphthylamine) to illustrate the "Fluorine Effect."

| Parameter | N-Ethyl-1-naphthylamine | This compound | Impact of Fluorination |

| MW ( g/mol ) | 171.24 | 207.22 | +36 Da (Mass increase) |

| LogP (Calc) | 3.2 – 3.5 | 3.1 – 3.4 | Neutral or slight decrease due to dipole |

| pKa (Base) | ~5.1 | ~2.8 (Predicted) | Major decrease ( |

| LogD (pH 7.4) | ~3.2 | ~3.2 | Becomes pH-independent at pH 7.4 |

| H-Bond Donors | 1 | 1 | No change in count, but acidity of NH increases |

| TPSA ( | 12.0 | 12.0 | Similar polar surface area |

Critical Insight: The LogP (intrinsic lipophilicity) remains relatively stable between the ethyl and difluoroethyl analogs. However, the LogD (distribution coefficient at pH 7.4) profile changes because the fluorinated amine is almost exclusively neutral at physiological pH, whereas the ethyl analog exists as an equilibrium of neutral and protonated species.

Experimental Protocols for LogP Determination

To validate the theoretical values, two distinct methodologies are recommended: the Shake-Flask Method (Gold Standard) and RP-HPLC (High-Throughput).

Method A: Potentiometric Shake-Flask (Gold Standard)

This method directly measures the distribution of the compound between n-octanol and water.

Reagents:

-

n-Octanol (HPLC Grade, pre-saturated with water).

-

Phosphate Buffer (pH 7.4) or 0.1 M HCl (for acidic LogP).

-

Target Compound (Purity >98%).[1]

Protocol:

-

Phase Saturation: Mix n-octanol and aqueous buffer (1:1) for 24 hours. Separate phases to obtain "water-saturated octanol" and "octanol-saturated water."

-

Stock Solution: Dissolve 1 mg of this compound in 10 mL of water-saturated octanol.

-

Equilibration:

-

Add 5 mL of the Stock Solution to 5 mL of octanol-saturated water in a glass vial.

-

Vortex vigorously for 3 minutes.

-

Centrifuge at 3000 rpm for 20 minutes to ensure complete phase separation.

-

-

Quantification:

-

Extract aliquots from both the Octanol (

) and Aqueous ( -

Analyze concentration using UV-Vis Spectrophotometry (

nm for naphthalene) or HPLC-UV.

-

-

Calculation:

Method B: RP-HPLC Estimation (High Throughput)

This method correlates the retention time (

System: Agilent 1200 or equivalent HPLC. Column: C18 Reverse Phase (e.g., Zorbax Eclipse XDB-C18). Mobile Phase: Methanol/Water (Isocratic 70:30 or Gradient). Standards: Toluene (2.7), Naphthalene (3.3), Phenanthrene (4.5).

Protocol:

-

Dead Time (

): Inject Uracil or Thiourea to determine the column dead time. -

Calibration: Inject the standard mixture and record retention times (

). Calculate the Capacity Factor ( -

Curve Fitting: Plot

vs. known LogP of standards to generate a linear regression equation. -

Measurement: Inject this compound, calculate its

, and extrapolate LogP from the calibration curve.

Synthesis & Metabolic Context (Visualized)

The synthesis typically involves the reductive amination of 1-naphthylamine with 2,2-difluoroacetaldehyde or alkylation with 2,2-difluoroethyl triflate.

Structure-Property Relationship Workflow

The following diagram illustrates the logical flow from synthesis to the resulting physicochemical shift.

Caption: Synthesis and Structure-Property Relationship (SPR) flow for this compound.

References

-

Bioisosterism of Fluorine

-

Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Structural Elements. Journal of Medicinal Chemistry.

-

-

LogP Determination Protocols

-

OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical Properties. Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method.

-

-

Physicochemical Properties of Fluorinated Amines

-

Morgenthaler, M., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem.

-

-

Compound Data (Analogous)

-

PubChem Compound Summary for N-ethyl-1-naphthylamine (CID 67043).

-

Sources

The Fluorine Frontier: N-Difluoroalkylated Naphthylamines

This is an in-depth technical guide on the synthesis, properties, and applications of N-difluoroalkylated naphthylamines, designed for researchers in medicinal chemistry and drug development.

A Technical Guide to Synthesis, Stability, and Application

Executive Summary

The incorporation of difluoroalkyl groups (

For naphthylamines—privileged scaffolds in oncology (e.g., kinase inhibitors) and diagnostics (e.g., solvatochromic dyes)—N-difluoroalkylation modulates the pKa of the aniline nitrogen, suppresses metabolic

Critical Technical Caveat:

Researchers must distinguish between secondary (

Structural & Electronic Rationale

The "Fluorine Effect" on Naphthylamines

The introduction of an N-difluoroalkyl group induces profound electronic changes compared to the non-fluorinated parent:

| Property | N-Methyl ( | N-Difluoromethyl ( | Impact on Drug Design |

| pKa (Conj. Acid) | ~4–5 (Base) | < 1 (Non-basic) | Reduces lysosomal trapping; improves oral bioavailability. |

| Lipophilicity ( | Reference | +0.3 to +0.6 | Increases membrane permeability; enhances hydrophobic binding. |

| H-Bonding | Acceptor only | Weak Donor ( | The acidic |

| Metabolism | Prone to | Resistant | Blocks CYP450 oxidative dealkylation sites. |

Stability Paradox

-

Secondary Amines (

): Generally unstable . The nitrogen lone pair donates into the -

Tertiary Amines (

): Stable . The steric bulk of the R group and the lack of an N-H proton prevent the decomposition pathway. -

Amides/Carbamates (

): Highly Stable . Electron withdrawal by the carbonyl prevents fluoride elimination.

Synthetic Pathways

The synthesis of N-difluoroalkyl naphthylamines requires bypassing the low nucleophilicity of the naphthylamine nitrogen and avoiding ring alkylation (C-attack).

Pathway A: The "Thio-Route" (Gold Standard for Stability)

Best for: Creating stable N-CF2H motifs from primary naphthylamines via a stepwise approach.

This method avoids the instability of the free secondary amine by proceeding through a thioformamide intermediate.

Mechanism:

-

Conversion of Naphthylamine to Isothiocyanate/Thioformamide.

-

Desulfurizing Fluorination (using AgF or similar).

Caption: Stepwise conversion of naphthylamine to N-difluoromethyl species via thio-intermediates to ensure regioselectivity.

Pathway B: Difluorocarbene Insertion (Direct Alkylation)

Best for: Tertiary naphthylamines or electron-rich substrates.

Direct reaction with a difluorocarbene source (

-

Reagent: Diethyl bromodifluoromethylphosphonate (

) + Base (KOH). -

Conditions: Phase transfer catalysis (PTC) is often required to suppress hydrolysis of the carbene.

-

Challenge: Competitive C-alkylation on the electron-rich naphthalene ring (positions 2 or 4).

Pathway C: Reductive Alkylation (Iridium Catalyzed)

Best for: Late-stage functionalization of lactams or amides.

Uses Vaska’s complex (

Detailed Experimental Protocols

Protocol 1: Synthesis of Tertiary N-Difluoromethyl-1-Naphthylamine

Adapted from Zafrani et al. and related aniline functionalization protocols.

Objective: Synthesize

Materials:

-

Substrate:

-Methyl-1-naphthylamine (1.0 equiv) -

Reagent: Diethyl bromodifluoromethylphosphonate (1.5 equiv)

-

Base: Aqueous KOH (30% w/w)

-

Solvent: Acetonitrile (MeCN) / Water biphasic system

-

Catalyst: Tetrabutylammonium hydrogen sulfate (TBAHS, 10 mol%)

Procedure:

-

Setup: In a 50 mL round-bottom flask, dissolve

-methyl-1-naphthylamine (1.0 mmol) in MeCN (5 mL). -

Cooling: Cool the solution to 0°C using an ice bath.

-

Reagent Addition: Add the phase transfer catalyst (TBAHS) followed by the slow addition of aqueous KOH (2 mL).

-

Carbene Generation: Add diethyl bromodifluoromethylphosphonate (1.5 mmol) dropwise over 10 minutes. The base triggers the release of

in situ. -

Reaction: Allow the mixture to warm to room temperature and stir vigorously for 2–4 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.

-

Note: The disappearance of the starting amine and appearance of a less polar spot indicates conversion.

-

-

Workup: Dilute with water (10 mL) and extract with Dichloromethane (3 x 10 mL). Dry organic layers over

. -

Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes). The product is typically a colorless to pale yellow oil.

Self-Validation Check:

-

19F NMR: Look for a doublet at

ppm ( -

1H NMR: The

proton appears as a triplet (due to coupling with two F atoms) at

Quantitative Data Summary

Table 1: Comparative Reactivity of Difluoromethylating Reagents with Naphthylamines

| Reagent | Active Species | Primary Amine Yield | Tertiary Amine Yield | C-Alkylation Side Product |

| ClCF2H (Freon-22) | Low (<20%) | Moderate (40-60%) | High | |

| BrCF2P(O)(OEt)2 | Low | Good (70-85%) | Low | |

| Zn(SO2CF2H)2 (DFMS) | Poor | Poor | Major (C-H Functionalization) | |

| AgOCF3 / AgF | High (via Isothiocyanate) | N/A | Minimal |

Applications & Future Outlook

Medicinal Chemistry

-

Bioisosteres: The

group acts as a lipophilic bioisostere for the -

Solubility: The dipole of the

bond can surprisingly improve aqueous solubility compared to simple alkyl chains by altering crystal packing energy.

Materials Science

-

Fluorescence Tuning: In 1,8-naphthalimide dyes,

-difluoroalkyl groups reduce fluorescence quenching caused by electron donation from the amine, leading to higher quantum yields and blue-shifted emission spectra.

Future Challenges:

The "Holy Grail" remains the stabilization of primary

References

-

Zafrani, Y., et al. (2009). "Diethyl bromodifluoromethylphosphonate: A highly efficient and environmentally benign difluorocarbene precursor." Tetrahedron, 65(27), 5278-5283. Link

-

Levin, V. V., et al. (2013). "N-Difluoromethylation of aromatic amines." Journal of Fluorine Chemistry, 156, 345-350. Link

-

Fier, P. S., & Hartwig, J. F. (2013). "Copper-mediated difluoromethylation of aryl and vinyl iodides." Journal of the American Chemical Society, 135(41), 15559-15569. Link

-

Belhomme, M. C., et al. (2015). "Recent advances in the synthesis of N-CF2H and N-CF3 motifs." Chemistry – A European Journal, 21(37), 12862-12875. Link

-

Pritchard, J., et al. (2024). "Access to N-Difluoromethyl Amides and Ureas via N-Difluoromethylcarbamoyl Fluorides." Journal of the American Chemical Society.[1] Link

Sources

Electronic Effects of Difluoroethyl Substitution on Naphthylamine: A Technical Guide

The Electronic Effects of Difluoroethyl Substitution on Naphthylamine is a specialized domain in medicinal chemistry, primarily leveraged to modulate metabolic stability and lipophilicity without the drastic electronic deactivation associated with trifluoromethyl (

This guide focuses on two distinct substitution patterns:

-

Ring Substitution: Introduction of the 1,1-difluoroethyl group (

) onto the naphthalene core.[1] -

Nitrogen Substitution:

-alkylation with the 2,2-difluoroethyl group (

Executive Summary

The incorporation of difluoroethyl motifs into naphthylamine scaffolds serves as a precision tool for "Magic Methyl" bioisosterism.[1] While the trifluoromethyl group (

Key Technical Advantages:

-

Metabolic Blockade: The

bond strength ( -

Basicity Modulation:

-(2,2-difluoroethyl) substitution lowers -

Lipophilicity:

is lipophilic but less so than

Electronic Characterization & Hammett Parameters

The Inductive-Resonance Balance

The electronic impact of difluoroethyl groups depends entirely on their connectivity.[1]

Scenario A: Ring Substitution (

)

Unlike the

-

Inductive Effect (

): Strong, due to two -

Resonance Effect (

): Negligible. -

Net Effect: Weakly Electron Withdrawing.

Scenario B: Nitrogen Substitution (

)

Placing the fluorines at the

Table 1: Comparative Hammett & Physicochemical Parameters

| Substituent | electronic Nature | Est. | |||

| Donor | |||||

| Strong Acceptor | |||||

| Moderate Acceptor | |||||

| Donor (Resonance) |

Note: Values for

are estimated based on interpolation betweenand data and recent literature on fluoroalkyl bioisosteres.

Visualization of Electronic Vectors[1]

Figure 1: Comparative electronic vectors of ethyl, trifluoromethyl, and 1,1-difluoroethyl groups on the naphthylamine core.

Physicochemical & Structural Impact[1][2][3][4]

Basicity Modulation ( )

The basicity of the naphthylamine nitrogen is critical for solubility and receptor binding (salt bridge formation).[1]

-

Ring Substitution (

):-

If placed meta or para to the amine, the basicity decreases slightly (0.5 - 1.0

units) due to the moderate -

Result: The amine likely remains basic enough to be protonated at physiological pH (

).[1]

-

-

Nitrogen Substitution (

--

The electron-withdrawing fluorines are only two bonds away from the nitrogen. This drastic proximity effect collapses the

. -

Result: The amine becomes extremely weak (

), likely neutral at physiological pH. This is useful for improving membrane permeability (increasing the neutral fraction) but may abolish key ionic interactions.

-

Conformational Bias

The 1,1-difluoroethyl group is sterically larger than an ethyl group due to the Van der Waals radius of Fluorine (

-

Orthogonal Twist: If placed ortho to the amine, the

group will force the amine nitrogen out of planarity with the naphthalene ring to relieve steric strain (A-strain). This deconjugation can paradoxically increase basicity by breaking the resonance delocalization of the lone pair into the ring.

Experimental Protocols

Synthesis of 1,1-Difluoroethyl Naphthylamines (Ring Substitution)

Method: Nickel-Catalyzed Cross-Coupling

Target: Introduction of

Materials:

-

Substrate: Chloro-1-naphthylamine (protected as acetamide or free amine if compatible).[1]

-

Reagent: 1,1-Difluoroethyl chloride (

) or Zinc sulfinate reagent. -

Catalyst:

/ Ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine).[1] -

Reductant: Manganese (

) or Zinc (

Protocol:

-

Catalyst Formation: In a glovebox, mix

( -

Addition: Add the naphthyl chloride (

), Manganese powder ( -

Reaction: Seal the vessel and heat to

for 12 hours. -

Workup: Quench with dilute

(to dissolve metal salts), extract with EtOAc. -

Purification: Silica gel chromatography. The difluoroethyl product is typically less polar than the starting chloride.[1]

Synthesis of N-(2,2-Difluoroethyl)naphthylamine (N-Substitution)

Method: Reductive Amination or Alkylation

Target:

Protocol:

-

Reagents: 1-Naphthylamine (

), 2,2-difluoroacetaldehyde ( -

Procedure: Dissolve amine in DCE. Add aldehyde and stir for 30 min. Add borohydride.

-

Observation: Reaction is slower than with non-fluorinated aldehydes due to the hydrate stability of fluoro-aldehydes.[1] Acid catalyst (

) is often required.[1]

Decision Framework (SAR)

When should you deploy the difluoroethyl group?

Figure 2: SAR Decision Tree for deploying difluoroethyl substitutions.

References

-

Hammett Constants & Electronic Effects

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. Link

-

-

Synthesis of 1,1-Difluoroethyl Arenes

-

Xu, H., et al. (2019). Nickel-Catalyzed 1,1-Difluoroethylation of Aryl Boronic Acids. RSC Advances. Link

-

-

Metabolic Stability of Fluorinated Groups

-

Basicity of Fluorinated Amines

-

Morgenthaler, M., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicity. ChemMedChem. Link

-

Sources

Methodological & Application

Application Note: Scalable Synthesis Protocols for N-(2,2-difluoroethyl)naphthalen-1-amine

This Application Note is structured as a high-level technical guide for process chemists and medicinal chemists. It prioritizes scalability, impurity control, and safety, specifically addressing the handling of regulated starting materials like 1-naphthylamine.

Part 1: Executive Summary & Strategic Analysis[1]

The introduction of a 2,2-difluoroethyl group onto an aromatic amine is a strategic modification in medicinal chemistry, often serving as a lipophilic bioisostere for an ethyl or methyl group while blocking metabolic oxidation at the

However, the synthesis of N-(2,2-difluoroethyl)naphthalen-1-amine presents specific process challenges:

-

Regioselectivity: Direct alkylation often leads to competitive bis-alkylation (formation of the tertiary amine).[1]

-

Safety (Toxicity): The starting material, 1-naphthylamine, is a known toxicant and potential carcinogen (often regulated due to 2-naphthylamine contamination).[1] Strict containment is required.[1]

-

Reagent Stability: 2,2-Difluoroethyl triflate (a common alkylator) is highly reactive and genotoxic.[1]

Retrosynthetic Logic

To achieve a scalable, high-purity process, we evaluate three distinct pathways.

-

Route A: Acylation-Reduction (Recommended for Scale-up). [1]

-

Route B: Buchwald-Hartwig Cross-Coupling (Recommended for Discovery/Library). [1]

-

Route C: Direct Alkylation (Not Recommended for Scale).

Part 2: Detailed Experimental Protocols

Protocol A: The Acylation-Reduction Sequence (Primary Scale-Up Route)

Rationale: This route is selected as the primary protocol because it completely circumvents the problem of over-alkylation.[1] The intermediate amide is a stable, crystalline solid that serves as a purification checkpoint before the final reduction.

Step 1: Synthesis of N-(naphthalen-1-yl)-2,2-difluoroacetamide

Reagents:

-

1-Naphthylamine (1.0 equiv)[1]

-

Difluoroacetic anhydride (1.1 equiv)[1]

-

Triethylamine (1.2 equiv)[1]

-

Dichloromethane (DCM) (10 vol)[1]

Procedure:

-

Setup: Charge a reactor with 1-naphthylamine and DCM under N₂ atmosphere. Cool to 0 °C.

-

Addition: Add Triethylamine (TEA) in one portion.

-

Acylation: Add Difluoroacetic anhydride dropwise via addition funnel, maintaining internal temperature < 10 °C. (Exothermic reaction).

-

Reaction: Warm to room temperature (20–25 °C) and stir for 2 hours. Monitor by TLC/HPLC for consumption of amine.[1]

-

Workup: Quench with saturated NaHCO₃ solution. Separate layers. Wash organic layer with 1M HCl (to remove unreacted amine/TEA) and brine.[1]

-

Isolation: Dry over MgSO₄, filter, and concentrate. Recrystallize the solid from EtOAc/Hexanes to yield the amide intermediate.[1]

Step 2: Reduction to this compound

Reagents:

-

Amide Intermediate (from Step 1) (1.0 equiv)[1]

-

Borane-Tetrahydrofuran Complex (BH₃[1]·THF, 1.0 M) (2.5 equiv) or LiAlH₄ (2.0 equiv)

-

Solvent: Anhydrous THF

Procedure:

-

Setup: Dissolve the amide intermediate in anhydrous THF (10 vol) under N₂. Cool to 0 °C.

-

Reduction: Add BH₃·THF solution dropwise. Caution: Gas evolution.[1]

-

Reflux: Heat the mixture to reflux (66 °C) for 4–6 hours.

-

Quench (Critical): Cool to 0 °C. Carefully add Methanol (excess) dropwise to destroy excess borane. Then add 1M HCl and reflux for 1 hour to break the boron-amine complex.

-

Isolation: Basify with NaOH (aq) to pH > 10. Extract with MTBE or DCM.[1]

-

Purification: Concentrate the organic layer.[1] The crude oil can be purified via vacuum distillation or silica gel chromatography (Hexanes/EtOAc 9:1).[1]

Data Profile (Expected):

-

Yield: 75–85% (over 2 steps).[1]

-

Purity: >98% (HPLC).

Protocol B: Buchwald-Hartwig Cross-Coupling (Alternative)

Rationale: Ideal if 1-naphthylamine is unavailable or if the lab is set up for high-throughput parallel synthesis.[1] This route avoids the handling of the toxic naphthylamine starting material.[1]

Reagents:

-

1-Bromonaphthalene (1.0 equiv)[1]

-

2,2-Difluoroethylamine (1.2 equiv)

-

Catalyst: Pd₂(dba)₃ (2 mol%) / Xantphos (4 mol%) OR Pd(OAc)₂ / BINAP.[1]

-

Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.4 equiv).[1]

-

Solvent: Toluene or 1,4-Dioxane (degassed).[1]

Procedure:

-

Inertion: Charge reaction vessel with 1-bromonaphthalene, Pd catalyst, Ligand, and Base. Cycle vacuum/N₂ three times.

-

Addition: Add degassed solvent and 2,2-difluoroethylamine via syringe.

-

Heating: Heat to 100 °C for 12–16 hours.

-

Workup: Filter through a pad of Celite to remove inorganic salts and Palladium black.[1] Rinse with EtOAc.[1][6]

-

Purification: Concentrate filtrate. Purify via column chromatography.[1][6]

Part 3: Process Safety & Engineering Controls[1]

Critical Hazard: 1-Naphthylamine [1]

-

Toxicity: 1-Naphthylamine is toxic and often contains trace amounts of 2-naphthylamine (a potent human carcinogen).[1]

-

Engineering Control: All weighing and solid handling must be performed inside a certified fume hood or a powder containment isolator.[1] Wear double nitrile gloves and a P3/N95 respirator if outside an isolator.[1]

-

Decontamination: Clean all surfaces with a surfactant-based cleaner followed by a solvent wipe.[1]

Critical Hazard: Fluorinated Reagents [1]

-

Difluoroacetic Anhydride: Corrosive and lachrymator.[1]

-

2,2-Difluoroethyl Triflate (if used): Potent alkylating agent.[1] Treat as a potential mutagen.[1] Quench waste streams with aqueous ammonia or hydroxide before disposal.[1]

Part 4: Analytical Specifications

To validate the synthesis, the following analytical criteria should be met.

| Test | Method | Acceptance Criteria | Notes |

| Identity | ¹H NMR (400 MHz, CDCl₃) | Consistent with structure | Characteristic td signal for -CF₂H at ~5.8-6.0 ppm ( |

| Identity | ¹⁹F NMR | Singlet/Multiplet at -120 to -125 ppm | Decoupled; confirms difluoro motif.[1] |

| Purity | HPLC (UV @ 254 nm) | > 98.0% area | Critical to ensure removal of unreacted naphthylamine.[1] |

| Residual Solvent | GC-Headspace | < ICH limits | THF, DCM, Toluene levels.[1] |

| Appearance | Visual | Off-white to pale yellow oil/solid | Darkening indicates oxidation (store under Argon).[1] |

References

-

Buchwald-Hartwig Amination General Protocols

-

Reductive Amination/Acylation Strategies

- Difluoroethylation Reagents: Pestieau, P., et al. (2014). "Difluoroethylation of amines." Journal of Fluorine Chemistry.

-

Safety Data (1-Naphthylamine)

Sources

- 1. N-(1-Naphthyl)ethylenediamine - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Frontiers | Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols [frontiersin.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. benchchem.com [benchchem.com]

- 8. 2,2-Difluoroethyl trifluoromethanesulfonate | C3H3F5O3S | CID 2774089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. jk-sci.com [jk-sci.com]

- 10. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1-Naphthylamine - Wikipedia [en.wikipedia.org]

Application Notes & Protocols: Strategic Implementation of N-(2,2-difluoroethyl)naphthalen-1-amine in Palladium-Catalyzed Cross-Coupling Reactions

Introduction: The Strategic Value of Fluorinated Naphthalenes in Drug Discovery

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the C-F bond—including its high bond strength, lipophilicity, and ability to modulate pKa and metabolic stability—are leveraged to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. Specifically, the N-(2,2-difluoroethyl) moiety serves as a critical bioisostere, offering distinct steric and electronic properties compared to more common electron-withdrawing groups like amides or sulfonamides.[1][2] When appended to a naphthalene core, a privileged scaffold found in numerous FDA-approved therapeutics, the resulting N-(2,2-difluoroethyl)naphthalen-1-amine becomes a highly valuable building block for creating novel chemical entities with potentially superior drug-like properties.[3][4][5]

This guide provides a comprehensive technical overview and detailed protocols for the effective use of this compound in palladium-catalyzed C-N cross-coupling reactions. It addresses the inherent challenges of coupling electron-deficient amines and presents field-proven strategies to achieve high-yield synthesis of N-aryl and N-heteroaryl derivatives, which are pivotal intermediates in pharmaceutical research and development.[6]

The Challenge and Rationale: Overcoming the Low Nucleophilicity of Fluoroalkylamines

The primary challenge in utilizing this compound in cross-coupling reactions is its diminished nucleophilicity. The strong electron-withdrawing effect of the geminal fluorine atoms significantly reduces the electron density on the nitrogen atom, thereby slowing the rate of key steps in the catalytic cycle.[1][2] Furthermore, the resulting N-aryl-N-(fluoroalkyl)aniline products are often sensitive and can degrade under the harsh conditions (e.g., strong bases, high temperatures) typical of standard Buchwald-Hartwig amination protocols.[1][2]

Therefore, a successful protocol hinges on a rationally designed catalytic system that addresses two critical aspects:

-

Accelerating the Catalytic Cycle: Employing a highly active catalyst system, particularly one with a bulky, electron-rich phosphine ligand, is essential to promote both the initial oxidative addition and the turnover-limiting reductive elimination step.[2][7]

-

Preserving Product Integrity: Utilizing a milder base is crucial to prevent the degradation of the sensitive fluoroalkylaniline product.[1][2]

The following sections detail a validated approach that integrates these principles for robust and reproducible C-N bond formation.

The Catalytic System: Mechanism-Driven Component Selection

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forging C-N bonds.[8][9][10] The catalytic cycle, illustrated below, involves the sequential steps of oxidative addition, amine coordination and deprotonation, and reductive elimination. For fluoroalkylamines, the final reductive elimination step is often the rate-determining step of the reaction.[2]

Caption: Buchwald-Hartwig Catalytic Cycle for C-N Coupling.

Recommended Catalyst Components

| Component | Recommended Reagent | Rationale |

| Palladium Precatalyst | [Pd(allyl)Cl]₂ | A stable, air-tolerant Pd(II) source that is readily reduced in situ to the active Pd(0) species.[1] |

| Ligand | AdBippyPhos | A bulky, electron-rich biaryl monophosphine ligand. Its steric profile promotes the turnover-limiting reductive elimination step, which is crucial for coupling electron-deficient amines.[1][2] |

| Base | Potassium Phenoxide (KOPh) | A weak base that is highly effective in this specific coupling. It avoids the degradation of the sensitive fluoroalkylaniline product often seen with stronger bases like alkoxides (e.g., NaOtBu).[1][2] |

| Solvent | Toluene or Dioxane | Anhydrous, aprotic solvents that are standard for this class of reaction and effectively solubilize the reaction components.[8] |

Detailed Experimental Protocol: General Procedure for C-N Coupling

This protocol provides a generalized procedure for the coupling of this compound with a representative aryl bromide. Note: This reaction is sensitive to air and moisture. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk or glovebox techniques.

Reagents and Equipment

-

This compound

-

Aryl Bromide (Ar-Br)

-

[Pd(allyl)Cl]₂

-

AdBippyPhos

-

Potassium Phenoxide (KOPh)

-

Anhydrous Toluene

-

Schlenk flask or oven-dried reaction vial with a magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Standard glassware for workup and purification

-

Silica gel for column chromatography

Experimental Workflow

Caption: General workflow for the cross-coupling reaction.

Step-by-Step Procedure

-

Vessel Preparation: To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv), the aryl bromide (1.2 equiv), and potassium phenoxide (1.5 equiv).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas (repeat this cycle three times).

-

Solvent Addition: Add anhydrous toluene via syringe to achieve a suitable concentration (e.g., 0.1-0.2 M with respect to the limiting reagent).

-

Catalyst Addition: In a separate vial under an inert atmosphere, prepare a stock solution of the catalyst by dissolving [Pd(allyl)Cl]₂ (0.5 - 1.0 mol%) and AdBippyPhos (1.0 - 2.0 mol%) in a small amount of anhydrous toluene. Add the required volume of this catalyst solution to the main reaction vessel via syringe.

-

Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C). Stir vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the limiting reagent is consumed.

-

Workup: Cool the reaction mixture to room temperature. Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Summary of Reaction Parameters and Troubleshooting

The following table outlines typical parameters and potential troubleshooting solutions for the arylation of this compound.

| Parameter | Typical Condition | Troubleshooting |

| Aryl Halide | Aryl Bromides, Chlorides | Aryl chlorides may require higher catalyst loading or more specialized ligands (e.g., BrettPhos).[8] |

| Catalyst Loading | 0.1 - 2.0 mol% Pd | Low Conversion: Increase catalyst loading. Ensure catalyst and ligand are not degraded. Check inert atmosphere integrity. |

| Base | KOPh (1.5 equiv) | Side Reactions/Degradation: If product is still unstable, consider lowering the reaction temperature. Ensure base is high purity. |

| Temperature | 80 - 110 °C | No Reaction: Gradually increase temperature. Confirm catalyst activity with a control reaction. |

| Solvent | Toluene, Dioxane | Ensure solvent is anhydrous. Degas the solvent before use to remove dissolved oxygen. |

Conclusion

This compound is a highly effective building block for the synthesis of novel, fluorinated aryl amines via palladium-catalyzed cross-coupling. Success with this electron-deficient substrate is not achieved with standard protocols but requires a tailored approach. The combination of a bulky, electron-rich monophosphine ligand, such as AdBippyPhos, with the mild base potassium phenoxide provides a robust and high-yielding method for C-N bond formation.[1][2] This protocol enables researchers and drug development professionals to reliably access a diverse range of complex molecules, paving the way for the discovery of next-generation therapeutics.

References

-

Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC. National Institutes of Health. [Link]

-

CHAPTER 2: Prominent Ligand Types in Modern Cross-Coupling Reactions. Royal Society of Chemistry. [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

-

Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC. National Institutes of Health. [Link]

-

Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry. [Link]

-

Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. Open Ukrainian Citation Index (OUCI). [Link]

-

Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC. National Institutes of Health. [Link]

Sources

- 1. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective [ouci.dntb.gov.ua]

- 6. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

Solvent selection for dissolving N-(2,2-difluoroethyl)naphthalen-1-amine

Application Note: Solvent Selection & Dissolution Protocols for N-(2,2-difluoroethyl)naphthalen-1-amine

Executive Summary

This guide provides a technical framework for the solvation, handling, and stability maintenance of This compound .[1] Due to the specific physicochemical interplay between the lipophilic naphthalene moiety and the electron-withdrawing difluoroethyl group, standard amine protocols may result in suboptimal solubility or compound precipitation.

Key Chemical Profile:

-

Compound: this compound[1]

-

Character: Lipophilic, Weak Base, Hydrogen Bond Donor.[1]

-

Solubility Challenge: The 2,2-difluoroethyl group lowers the basicity of the amine nitrogen (via inductive effect), reducing water solubility even in mildly acidic conditions compared to non-fluorinated analogs.[1]

-

Primary Recommendation: Use DMSO for biological stock solutions and Dichloromethane (DCM) or Ethyl Acetate for synthetic processing.

Physicochemical Analysis & Solvent Compatibility

Effective solvent selection requires understanding the competing forces within the molecule.

| Structural Component | Property | Solvent Implication |

| Naphthalene Ring | High Lipophilicity, Planar | Requires organic solvents capable of disrupting |

| Secondary Amine | H-Bond Donor/Acceptor | Soluble in polar protic solvents (Alcohols) and polar aprotic solvents (DMSO, DMF).[1] |

| Difluoroethyl Group | Electron Withdrawing ( | Reduces amine basicity ( |

Solvent Selection Matrix

| Solvent Class | Specific Solvent | Suitability | Application Context |

| Polar Aprotic | DMSO | Excellent | Primary Choice for Stock Solutions. High solubility (>50 mM likely), low volatility, compatible with biological assays (at <1% v/v).[1] |

| Polar Aprotic | DMF | Good | Alternative stock solvent. Harder to remove than DMSO; potential toxicity issues in cell assays. |

| Chlorinated | Dichloromethane (DCM) | Excellent | Primary Choice for Synthesis/Extraction. Excellent solubilization of the naphthalene core. Volatile for easy removal. |

| Esters | Ethyl Acetate | Good | Good for liquid-liquid extraction.[1] May require heating for high concentrations. |

| Alcohols | Ethanol/Methanol | Moderate | Variable solubility depending on crystal lattice energy. Good for intermediate dilutions but risk of precipitation upon cooling. |

| Aqueous | Water/PBS | Poor | Avoid. Compound is hydrophobic. Requires co-solvent or surfactant for aqueous formulation. |

| Hydrocarbons | Hexane/Heptane | Poor | Likely insoluble. Used as an anti-solvent for crystallization. |

Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution (Biological Assays)

Objective: Create a stable, high-concentration stock for dilution into aqueous buffers.

Reagents:

-

This compound (Solid)[1]

-

Dimethyl Sulfoxide (DMSO), Anhydrous,

99.9% (Sigma-Aldrich or equivalent)[1]

Workflow:

-

Weighing: Accurately weigh 2.05 mg of compound (MW

205.23 g/mol ) into a sterile microcentrifuge tube.-

Note: Adjust mass based on the specific batch purity.

-

-

Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

-

Dissolution: Vortex vigorously for 30 seconds.

-

Observation: If solid persists, sonicate in a water bath at 35°C for 5 minutes.[1] The naphthalene core can exhibit strong lattice energy requiring thermal activation.

-

-

Inspection: Visually verify a clear, particle-free solution.

-

Storage: Aliquot into amber glass vials (to prevent photodegradation of the naphthalene ring). Store at -20°C.

Protocol B: Solubility Range Finding (Empirical Validation)

Since specific solubility data is often proprietary, use this "Self-Validating System" to determine the limit for your specific batch.

-

Start: Place 1 mg of solid in a glass vial.

-

Titrate: Add solvent in 10

L increments. -

Agitate: Vortex/Sonicate after each addition.

-

End Point: Clear solution.

-

Calculate: Solubility (

) = Mass (mg) / Volume (mL).

Visualizations

Figure 1: Solvent Selection Decision Tree

This logic flow ensures the correct solvent is chosen based on the downstream application.

Caption: Decision matrix for solvent selection based on experimental end-goals.

Figure 2: Dissolution Mechanism & Workflow

This diagram illustrates the physical process of breaking the crystal lattice and the role of the solvent.

Caption: Step-by-step dissolution workflow emphasizing energy input to overcome lattice energy.

Critical Considerations & Troubleshooting

-

Acidity & Protonation: The 2,2-difluoroethyl group exerts an inductive effect (

), reducing the electron density on the nitrogen.[1] -

Schiff Base Formation: Avoid storing the compound in ketones (Acetone, MEK) for extended periods. Although secondary amines are less reactive than primary amines, they can form enamines or iminium ions over time.[1]

-

Photostability: Naphthalene derivatives are UV-active and potentially photosensitive.[1] Always use amber glassware.

References

-

PubChem. Compound Summary: N-(1-Naphthyl)ethylenediamine (Structural Analog).[1][4] National Library of Medicine. Available at: [Link][1]

-

Chemistry LibreTexts. Physical Properties of Amines: Solubility and Basicity. Available at: [Link][1][3][5][6][7]

-

Klok, R. P., et al. "Synthesis of 2-(1,1-dicyanopropen-2-yl)-6-(2-[18F]-fluoroethyl)-methylamino-naphthalene."[1][8] Applied Radiation and Isotopes, 2008.[1] (Demonstrates solubility of fluorinated naphthylamines in Acetonitrile/HPLC conditions). Available at: [Link]

Sources

- 1. 2,2-DIFLUOROETHYLAMINE | 430-67-1 [chemicalbook.com]

- 2. globalspec.com [globalspec.com]

- 3. agcchem.com [agcchem.com]

- 4. N-(1-Naphthyl)ethylenediamine - Wikipedia [en.wikipedia.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. EP2638001B1 - Method for producing 2,2-difluoroethylamine based on prop-2-en-1-amine - Google Patents [patents.google.com]

- 8. Synthesis of 2-(1,1-dicyanopropen-2-yl)-6-(2-[18F]-fluoroethyl)-methylamino-naphthalene ([18F]FDDNP) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Catalytic Synthesis of Fluorinated Naphthylamines

Introduction: The Strategic Value of Fluorinated Naphthylamines

Fluorinated naphthylamines represent a privileged structural motif in modern chemistry. The incorporation of fluorine atoms into the naphthylamine scaffold dramatically alters its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This makes them highly valuable building blocks for the development of pharmaceuticals, agrochemicals, and advanced organic materials. Consequently, the development of efficient and robust catalytic methods for the synthesis of these compounds is of paramount importance to researchers in both academic and industrial settings.

This technical guide provides an in-depth analysis of the primary catalytic strategies for forging the critical C–N bond to produce fluorinated naphthylamines. We will move beyond simple procedural lists to explore the mechanistic rationale behind catalyst selection, ligand choice, and reaction parameter optimization. Detailed, field-tested protocols for key methodologies are provided to enable researchers to successfully implement these reactions.

Core Synthetic Strategies: A Comparative Overview

The synthesis of N-aryl amines from aryl halides is dominated by transition-metal-catalyzed cross-coupling reactions. For fluorinated naphthylamines, the primary substrates are fluoronaphthalenes. The choice of catalytic system is dictated by the reactivity of the specific fluoronaphthalene isomer and the desired amine coupling partner. The two most powerful and widely adopted methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. Additionally, for appropriately activated substrates, the classical Nucleophilic Aromatic Substitution (SNAr) serves as a valuable, metal-free alternative.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized C–N bond formation due to its broad substrate scope and high functional group tolerance.[1][2] The reaction is particularly effective for coupling a wide range of primary and secondary amines with aryl halides, including the relatively inert fluoroarenes.

Expertise & Rationale: Mechanistic Considerations

The catalytic cycle is a well-understood process involving a Pd(0)/Pd(II) redox couple. The success of the reaction, especially with challenging substrates like fluoroarenes, hinges on the choice of phosphine ligand.

-

Causality of Ligand Choice: The C-F bond is the strongest carbon-halogen bond, making the initial oxidative addition step the most challenging. To facilitate this, ligands must be both sterically bulky and highly electron-donating. Bulky ligands promote the formation of a coordinatively unsaturated, monoligated Pd(0) species, which is the highly reactive species that enters the catalytic cycle. Electron-donating ligands increase the electron density on the palladium center, making it more nucleophilic and promoting the cleavage of the C-F bond. Ligands like biarylphosphines (e.g., XPhos, SPhos) and ferrocene-based ligands (e.g., dppf) are often employed.[1]

-

Role of the Base: A strong, non-nucleophilic base is required to deprotonate the amine (or the N-H precursor) to form the palladium-amido complex, which precedes the final reductive elimination step. Sodium or lithium alkoxides (like NaOt-Bu) are common, but for sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) can be effective.[3]

Visualization: The Buchwald-Hartwig Catalytic Cycle

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of N-(naphthalen-1-yl)aniline from 1-Fluoronaphthalene

This protocol is a representative procedure adapted from established Buchwald-Hartwig methodologies.[4][5]

-

Reagent Preparation:

-

To a flame-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (9.2 mg, 0.01 mmol, 1 mol% Pd), (±)-BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) (18.7 mg, 0.03 mmol, 1.5 mol%), and sodium tert-butoxide (NaOt-Bu) (135 mg, 1.4 mmol).

-

Evacuate and backfill the tube with argon three times.

-

-

Reaction Assembly:

-

Add anhydrous toluene (5 mL) to the Schlenk tube.

-

Add 1-fluoronaphthalene (146 mg, 1.0 mmol).

-

Add aniline (102 mg, 1.1 mmol).

-

-

Reaction Execution:

-

Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

-

Stir the reaction mixture vigorously for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute with diethyl ether (20 mL) and filter through a pad of Celite.

-

Wash the filtrate with brine (2 x 15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired N-(naphthalen-1-yl)aniline.

-

Data Presentation: Representative Buchwald-Hartwig Conditions

| Entry | Fluoronaphthalene | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |

| 1 | 1-Fluoronaphthalene | Morpholine | Pd₂(dba)₃ (1.0) | XPhos (2.0) | NaOt-Bu (1.4) | Toluene | 100 | ~95 |

| 2 | 2-Fluoronaphthalene | Aniline | Pd(OAc)₂ (2.0) | SPhos (4.0) | K₃PO₄ (2.0) | Dioxane | 110 | ~90 |

| 3 | 1-Fluoronaphthalene | Benzylamine | G3-XPhos (1.0) | (internal) | LHMDS (1.5) | THF | 80 | ~88 |

| 4 | 2-Fluoro-6-methoxynaphthalene | Piperidine | Pd₂(dba)₃ (1.5) | RuPhos (3.0) | Cs₂CO₃ (2.0) | Toluene | 100 | ~92 |

Yields are approximate and based on typical outcomes for analogous reactions reported in the literature.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N bonds, predating palladium-catalyzed techniques.[6] While traditional protocols required harsh conditions (high temperatures, stoichiometric copper), modern advancements using catalytic copper sources and specialized ligands have made it a viable and often more economical alternative.[7][8]

Expertise & Rationale: Mechanistic Considerations

The mechanism of the Ullmann reaction is more debated than the Buchwald-Hartwig amination but is generally thought to involve Cu(I)/Cu(III) intermediates.

-

Causality of Ligand Choice: Ligands are crucial for modern Ullmann reactions, serving to solubilize the copper salt and accelerate the catalytic turnover, allowing for significantly milder reaction conditions. Simple, inexpensive N,N- or N,O-chelating ligands like 1,10-phenanthroline, N,N'-dimethylethylenediamine (DMEDA), or amino acids (e.g., L-proline) are highly effective.[9] They are believed to facilitate the oxidative addition of the aryl halide to the Cu(I) center.

-

Catalyst and Base: Copper(I) salts, particularly CuI, are the most common catalyst precursors. A moderate inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is typically sufficient to deprotonate the amine.

Experimental Protocol: Synthesis of N-(2-Naphthyl)morpholine from 2-Fluoronaphthalene

This protocol is a representative procedure for a modern, ligand-assisted Ullmann condensation.[10][11]

-

Reagent Preparation:

-

To a sealable reaction tube, add Copper(I) Iodide (CuI) (9.5 mg, 0.05 mmol, 5 mol%) and 1,10-phenanthroline (18 mg, 0.1 mmol, 10 mol%).

-

Add potassium carbonate (K₂CO₃) (276 mg, 2.0 mmol).

-

-

Reaction Assembly:

-

Add 2-fluoronaphthalene (146 mg, 1.0 mmol).

-

Add morpholine (105 mg, 1.2 mmol).

-

Add anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) (4 mL).

-

-

Reaction Execution:

-

Seal the tube tightly and place it in a preheated oil bath at 120 °C.

-

Stir the reaction mixture vigorously for 24-48 hours.

-

Monitor the reaction by TLC or LC-MS.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired N-(2-naphthyl)morpholine.

-

Nucleophilic Aromatic Substitution (SNAr)

For certain substrates, a transition-metal catalyst is not required. The SNAr reaction can proceed efficiently if the naphthalene ring is sufficiently activated by strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the fluorine atom.[12]

Expertise & Rationale: Mechanistic Considerations

The SNAr mechanism is a two-step addition-elimination process.

-

Substrate Requirement: The presence of at least one strong EWG is critical. This group stabilizes the negative charge of the intermediate Meisenheimer complex, lowering the activation energy for the initial nucleophilic attack.[12] Fluorine is an excellent leaving group for SNAr reactions due to its high electronegativity, which polarizes the C-F bond and makes the carbon atom highly electrophilic.

-

Reaction Conditions: The reaction is typically run in a polar aprotic solvent (e.g., DMSO, DMF) to solvate the base and nucleophile effectively. A mild base is often sufficient to deprotonate the amine nucleophile.

Visualization: SNAr Experimental Workflow

Caption: General experimental workflow for an SNAr reaction.

Experimental Protocol: Synthesis of 1-Amino-2-fluoro-4-nitronaphthalene

This protocol is a representative procedure for the SNAr reaction on a highly activated fluoronaphthalene substrate.[12]

-

Reagent Preparation:

-

In a round-bottom flask, dissolve 1,2-difluoro-4-nitronaphthalene (209 mg, 1.0 mmol) in DMSO (5 mL).

-

-

Reaction Assembly:

-

Add a 7 M solution of ammonia in methanol (0.5 mL, 3.5 mmol).

-

-

Reaction Execution:

-

Seal the flask and stir the mixture at room temperature for 4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

-

Work-up and Purification:

-

Pour the reaction mixture into a separatory funnel containing water (50 mL) and ethyl acetate (30 mL).

-

Separate the layers and extract the aqueous phase with additional ethyl acetate (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over MgSO₄, and filter.

-

Remove the solvent under reduced pressure. The crude product can often be purified by recrystallization or by column chromatography if necessary.

-

Conclusion and Method Selection

The synthesis of fluorinated naphthylamines is readily achievable through several robust catalytic and non-catalytic methods.

-

For general-purpose synthesis with a broad range of unactivated fluoronaphthalenes and amines, the Buchwald-Hartwig amination is the method of choice due to its reliability and high yields, though catalyst and ligand costs can be a consideration.

-

The ligand-assisted Ullmann condensation offers a more economical alternative, particularly for large-scale synthesis, and is effective for many substrates, though it may require higher temperatures or longer reaction times.

-

When the fluoronaphthalene substrate is appropriately activated with strong electron-withdrawing groups, the SNAr reaction is the simplest, most atom-economical, and cost-effective method, avoiding the need for transition-metal catalysts entirely.

The choice of the optimal method will depend on the specific substrates, available resources, scale of the reaction, and the desired purity of the final product.

References

-

Organic Chemistry Portal. Ullmann Reaction. [Link]

-

Royal Society of Chemistry (2021). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing. [Link]

-

Zhang, P. et al. (2017). Copper-Catalyzed Remote C-H Functionalizations of Naphthylamides through a Coordinating Activation Strategy and Single-Electron-Transfer (SET) Mechanism. ACS Catalysis. [Link]

-

Moni, L. et al. (2009). Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions. Angewandte Chemie International Edition. [Link]

-

Scott, J. S. et al. (2020). A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs. Chemistry – A European Journal. [Link]

-

Shelke, N. B. et al. (2013). N-arylation of amines with fluorobenzonitriles in aqueous medium in presence of mixed organic and inorganic bases. RSC Advances. [Link]

-

Brusoe, A. T. & Hartwig, J. F. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society. [Link]

-

Mohite, S. B. et al. Palladium-catalyzed amination strategies for aniline synthesis. ResearchGate. [Link]

-

Choi, K. et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship, University of California. [Link]

-

Green, R. A. & Hartwig, J. F. (2014). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Organic Letters. [Link]

-

Ghaffari, B. et al. (2024). Recent Green and Sustainable Pd‐Catalyzed Aminations. Chemistry – A European Journal. [Link]

-

ResearchGate. Buchwald-Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). [Link]

-

Evano, G. et al. (2009). Catalytic CC, CN, and CO Ullmann-Type Coupling Reactions: Copper Makes a Difference. Angewandte Chemie International Edition. [Link]

-

ACS Publications. Copper-Catalyzed Remote C–H Functionalizations of Naphthylamides through a Coordinating Activation Strategy and Single-Electron-Transfer (SET) Mechanism. [Link]

-

Rossi, E. et al. (2014). Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Chemical Society Reviews. [Link]

-

ResearchGate. Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions. [Link]

-

Chemical Communications. Directed nucleophilic aromatic substitution reaction. [Link]

-

Arai, S. et al. (2017). Selective synthesis of N-aryl hydroxylamines by the hydrogenation of nitroaromatics using supported platinum catalysts. Green Chemistry. [Link]

-

Man, H-W. et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry. [Link]

-

Hassan, A. S. et al. (2017). Design, synthesis and antibacterial activity of N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide as Nitrofurantoin® analogues. Medicinal Chemistry Research. [Link]

-

Xiang, Z. et al. (2024). Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles. RSC Advances. [Link]

-

Royal Society of Chemistry. Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles. [Link]

-

Flores-Alamo, M. et al. (2020). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules. [Link]

-

ResearchGate. Ligand-free copper-catalyzed C(sp 3 )–H imidation of aromatic and aliphatic methyl sulfides with N -fluorobenzenesulfonimide. [Link]

-

Li, Y. et al. (2024). Synthesis and Bioactivity Assessment of N-Aryl-Azasesamins. Molecules. [Link]

-

Um, I-H. et al. (2014). Kinetic study on SNAr reaction of 1-(y-substituted-phenoxy)-2,4-dinitrobenzenes with cyclic secondary amines in acetonitrile. The Journal of Organic Chemistry. [Link]

-

Scilit. Synthesis and biological evaluation of novel N-aryl maleimide derivatives clubbed with α-hydroxyphosphonates. [Link]

-

ResearchGate. Design, synthesis and antibacterial activity of N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide as Nitrofurantoin® analogues. [Link]

Sources

- 1. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Green and Sustainable Pd‐Catalyzed Aminations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ullmann Reaction [organic-chemistry.org]

- 11. Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Validation & Comparative

Technical Guide: 1H NMR Characterization of N-(2,2-difluoroethyl)naphthalen-1-amine

Executive Summary

N-(2,2-difluoroethyl)naphthalen-1-amine represents a critical structural motif in medicinal chemistry, leveraging the difluoroethyl group (

This guide provides a definitive comparative analysis of the 1H NMR spectral characteristics of this molecule. Unlike standard alkyl amines, the presence of the

Part 1: Structural Context & Comparative Baseline

To understand the NMR behavior, we must first establish the magnetic environment relative to its common analogs. The introduction of fluorine atoms drastically alters the chemical shift (

The "Alternatives" Comparison

The following table contrasts the target molecule with its non-fluorinated and perfluorinated analogs.

| Feature | Ethyl Analog (N-ethylnaphthalen-1-amine) | Target: Difluoroethyl (this compound) | Trifluoroethyl Analog (N-(2,2,2-trifluoroethyl)naphthalen-1-amine) |

| Terminal Group | |||

| Key Proton Signal | Methyl Triplet ( | Methine Triplet of Triplets ( | None (No protons on terminal C) |

| Linker ( | Quartet ( | Triplet of Doublets / Multiplet ( | Quartet ( |

| Diagnostic Coupling |

Part 2: 1H NMR Spectral Analysis (The Core)

The Diagnostic Aliphatic Region

The definitive characterization of this compound relies on resolving the coupling between the protons and the fluorine atoms.

A. The Difluoromethyl Proton (

)

-

Chemical Shift:

ppm (Deshielded by two geminal fluorines). -

Multiplicity: Triplet of Triplets (tt) .

-

Mechanistic Origin:

-

Geminal Coupling (

): The proton is on the same carbon as two equivalent -

Vicinal Coupling (

): The proton couples to the two adjacent methylene protons (

-

-

Visual Appearance: A widely spaced triplet where each leg is further split into a smaller triplet.

B. The Methylene Linker (

)

-

Chemical Shift:

ppm.[1] -

Multiplicity: Triplet of Doublets (td) or Multiplet (depending on resolution).

-

Mechanistic Origin:

-

Vicinal F-Coupling (

): Coupling to the two fluorine atoms ( -

Vicinal H-Coupling (

): Coupling to the single -

Note: Coupling to the NH proton is often not observed due to rapid exchange unless the sample is extremely dry (DMSO-

).

-

The Aromatic Region (Naphthalene Scaffold)

The naphthalene ring provides a stable anchor, typically appearing between 6.5 ppm and 8.0 ppm .

-

H-2 (Ortho to amine):

ppm (Upfield due to resonance donation from Nitrogen). -

H-4:

ppm.[2] -

Remaining Protons:

ppm (Multiplets characteristic of the fused ring system).

Part 3: Visualization of Splitting Logic

The following diagram illustrates the specific splitting tree for the diagnostic

Caption: Logical splitting tree for the difluoromethyl proton, showing the hierarchy of geminal fluorine coupling followed by vicinal proton coupling.

Part 4: Experimental Protocol

To ensure reproducibility and distinct resolution of the hyperfine splitting, follow this validated protocol.

Materials

-

Solvent:

(Chloroform-d) is preferred for resolution. DMSO- -

Internal Standard: TMS (Tetramethylsilane) at 0.00 ppm.[3][4]

-

Tube: High-precision 5mm NMR tube (Wilmad 528-PP or equivalent).

Step-by-Step Methodology

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in 0.6 mL of

. -

Critical: Ensure the sample is free of paramagnetic impurities (filter through a small plug of celite if necessary) to prevent line broadening.

-

-

Acquisition Parameters (400 MHz or higher):

-

Pulse Angle:

or -

Relaxation Delay (D1): Set to

seconds. The -

Scans: 16 to 64 scans are sufficient for this concentration.

-

Spectral Width: Ensure window covers -2 ppm to 14 ppm.

-

-

Processing:

-

Apply an exponential window function (LB = 0.3 Hz).

-

Phase correct manually to ensure the symmetry of the

multiplet.

-

Synthesis Workflow for Reference

The sample is typically generated via reductive amination, which must be monitored to ensure no unreacted aldehyde remains, as aldehyde protons can overlap with the aromatic region.

Caption: Standard synthesis pathway via reductive amination. High purity is required to resolve the complex splitting patterns described.

References

-

Hoye, T. R., Hanson, P. R., & Vyvyan, J. R. (1994). A Practical Guide to First-Order Multiplet Analysis in 1H NMR Spectroscopy. The Journal of Organic Chemistry. Link

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Link

- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (General reference for F-H coupling constants).

-

Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Link

Sources

Technical Validation Guide: 19F NMR Characterization of N-(2,2-difluoroethyl)naphthalen-1-amine

Executive Summary & Strategic Context

N-(2,2-difluoroethyl)naphthalen-1-amine represents a critical building block in medicinal chemistry, serving as a lipophilic, metabolically stable bioisostere for ethyl or carbonyl-containing moieties. Its validation is frequently complicated by the subtle electronic effects of the naphthalene ring on the fluoroalkyl chain.

This guide provides a definitive protocol for validating this compound using 19F NMR spectroscopy . Unlike standard 1H NMR, which can suffer from signal overlap in the aromatic region, 19F NMR offers a background-free, highly sensitive "fingerprint" for structural verification.

Primary Application: Quality Control (QC) and structural validation of secondary amine building blocks in drug discovery.

Key Differentiator: The specific coupling pattern (

Core Validation Parameters (The "Truth" Data)

To validate this compound, experimental data must align with the following physicochemical constraints. Deviations outside these ranges indicate structural modification, impurities, or solvent effects.

Table 1: Comparative 19F NMR Chemical Shift Specifications

Referenced to

| Parameter | Target: Difluoroethyl ( | Alternative: Trifluoroethyl ( | Impurity: Difluoroethyl Tosylate |

| Chemical Shift ( | -118.0 to -124.0 ppm | -70.0 to -74.0 ppm | -124.5 to -126.0 ppm |

| Multiplicity (Proton Coupled) | Doublet of Triplets (dt) | Triplet (t) | Doublet of Triplets (dt) |

| Geminal Coupling ( | 54 – 57 Hz | N/A | 53 – 55 Hz |

| Vicinal Coupling ( | 14 – 17 Hz | 9 – 11 Hz | 12 – 14 Hz |

| Validation Logic | Pass: Signal is a dt at -120 ppm. | Fail: Signal is a t at -72 ppm (wrong group). | Fail: Signal is downfield/upfield shift >2 ppm vs. pure amine. |

Expert Insight: The diagnostic "fingerprint" is the Doublet of Triplets . The large geminal coupling (~56 Hz) splits the signal into a doublet (interaction with the single terminal proton), while the smaller vicinal coupling (~15 Hz) splits each leg into a triplet (interaction with the adjacent methylene protons).

Experimental Protocol: Self-Validating Workflow

This protocol is designed to be self-validating . If the coupling constants (

Step 1: Sample Preparation

-

Solvent Selection: Use

for routine QC. Use DMSO-d6 if solubility is poor, but expect a slight upfield shift (approx. 1-2 ppm). -

Concentration: Prepare a 10-20 mM solution. High concentrations can induce stacking of the naphthalene rings, causing concentration-dependent chemical shift perturbations.

-

Internal Standard: Add

-trifluorotoluene (

Step 2: Acquisition Parameters (Bruker/Varian Standard)

-

Pulse Sequence: zgfig (Inverse gated decoupling) for quantitative integration; zg (Coupled) for structural validation.

-

Sweep Width: -50 ppm to -250 ppm (ensure coverage of all F-species).

-

Relaxation Delay (D1): Set to

(approx. 10s) for integration; 1-2s is sufficient for shift validation. -

O1P (Offset): Center at -120 ppm.

Step 3: Data Processing & Logic Check

-

Phase Correction: Apply manual phasing. The dt pattern is sensitive to phase errors.

-

Baseline Correction: Critical for accurate integration of the satellite peaks.

-

Coupling Measurement: Measure the distance (Hz) between the two largest outer peaks (

) and the fine splitting (

Visualization: Validation Decision Tree

The following diagram illustrates the logical flow for validating the compound, distinguishing it from common synthetic failures (e.g., starting material retention or oxidation).

Caption: Logical decision tree for 19F NMR validation, filtering out common synthetic errors based on shift and multiplicity.

Comparative Performance Analysis

Why choose the N-(2,2-difluoroethyl) moiety over the N-(2,2,2-trifluoroethyl) alternative?

Lipophilicity & Metabolic Stability

-

Difluoroethyl (

): Acts as a lipophilic hydrogen bond donor (weak). The terminal proton can participate in H-bonding within the active site, potentially improving potency ( -

Trifluoroethyl (

): Chemically inert and highly lipophilic, but lacks H-bond donor capability.

NMR Detectability (QC Perspective)

-

Difluoroethyl: The complex coupling pattern (

) provides a higher confidence in structural assignment. A simple singlet or triplet (common for -

Validation Advantage: The presence of the

coupling (~56 Hz) unambiguously confirms the integrity of the terminal

References

-

University of Colorado Boulder. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility. Retrieved from [Link]

-

Klok, R. P., et al. (2008).[1] Synthesis of 2-(1,1-dicyanopropen-2-yl)-6-(2-[18F]-fluoroethyl)-methylamino-naphthalene ([18F]FDDNP). Applied Radiation and Isotopes. Retrieved from [Link]

-

European Patent Office. (2014). Method for preparing 2,2-difluoroethylamine derivatives (EP2638010B1).[2] Google Patents. Retrieved from

Sources

- 1. Synthesis of 2-(1,1-dicyanopropen-2-yl)-6-(2-[18F]-fluoroethyl)-methylamino-naphthalene ([18F]FDDNP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EP2638010B1 - Method for preparing 2,2-difluoroethylamine derivatives starting from n-(2,2-difluoroethyl)prop-2-en-1-amine - Google Patents [patents.google.com]

A Comparative Guide to HPLC Purity Analysis Methods for N-(2,2-difluoroethyl)naphthalen-1-amine

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of N-(2,2-difluoroethyl)naphthalen-1-amine. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the fundamental principles and strategic choices behind robust analytical method development. We will explore two distinct reversed-phase HPLC (RP-HPLC) methods, offering a comparative analysis supported by experimental workflows and validation principles.

The accurate determination of purity is a cornerstone of pharmaceutical development, ensuring the safety and efficacy of active pharmaceutical ingredients (APIs).[1][2] this compound, as a potential intermediate or API, requires a well-developed and validated analytical method to detect and quantify any process-related impurities or degradation products.[3][4]

Foundational Principles: Crafting a Stability-Indicating Method

Before developing a specific HPLC method, it is crucial to understand the physicochemical properties of the analyte.[2][5] this compound possesses a naphthalene core, conferring significant hydrophobicity and a strong UV chromophore, and a primary amine group, which has a basic pKa. These characteristics guide the initial selection of the column, mobile phase, and detector.

A successful purity method must be "stability-indicating," meaning it can separate the main compound from its potential degradation products.[6] This is typically confirmed through forced degradation studies, where the compound is exposed to harsh conditions like acid, base, oxidation, heat, and light to generate potential impurities.[7][8][9]

Logical Workflow for HPLC Method Development

The development of a robust HPLC method is a systematic process. It begins with understanding the analyte and progresses through screening, optimization, and validation.

Caption: A systematic workflow for HPLC method development.

Comparative Analysis: Two Distinct RP-HPLC Methodologies

We present two methods that utilize different stationary phases to achieve alternative selectivity, a crucial aspect when dealing with unknown impurity profiles. Reversed-Phase HPLC is the technique of choice due to the non-polar nature of the naphthalene ring.[2][10]

-